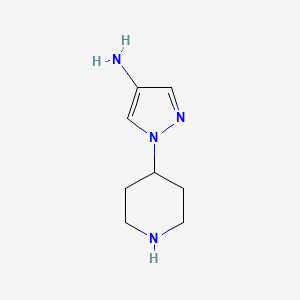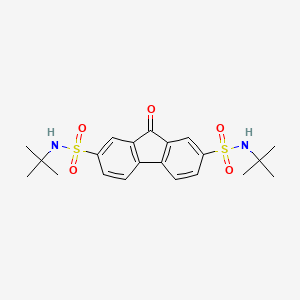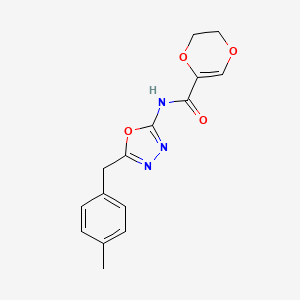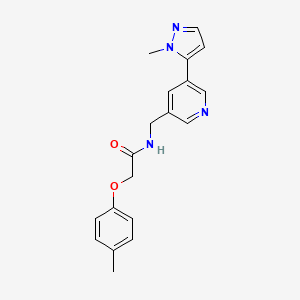![molecular formula C13H12N2O5 B2475701 2-{[1-(2-羟乙基)-2,5-二氧代-2,5-二氢-1H-吡咯-3-基]氨基}苯甲酸 CAS No. 921448-01-3](/img/structure/B2475701.png)
2-{[1-(2-羟乙基)-2,5-二氧代-2,5-二氢-1H-吡咯-3-基]氨基}苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid moiety linked to a pyrrole ring, which is further substituted with a hydroxyethyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
科学研究应用
2-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
Similar compounds such as aminosalicylic acid have been found to target mycobacterium tuberculosis . The incorporation of heterocyclic moieties into the azo dye scaffold has been shown to improve the bioactive properties of the target derivatives .
Mode of Action
Aminosalicylic acid, a compound with a similar structure, inhibits folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
The compound is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides are presented .
Pharmacokinetics
Similar compounds such as benzoic acid are conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Azo dye derivatives incorporating heterocyclic scaffolds have been found to have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, dna binding, and analgesic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, which is then functionalized with a hydroxyethyl group. The final step involves the coupling of the functionalized pyrrole with benzoic acid under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
化学反应分析
Types of Reactions
2-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups in the pyrrole ring can be reduced to form hydroxyl groups.
Substitution: The amino group in the benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
相似化合物的比较
Similar Compounds
2-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid derivatives: These compounds have similar structures but with different substituents on the benzoic acid or pyrrole ring.
Benzoic acid derivatives: Compounds like salicylic acid and acetylsalicylic acid share the benzoic acid core but differ in their functional groups.
Uniqueness
What sets 2-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid apart is its unique combination of a hydroxyethyl-substituted pyrrole ring and a benzoic acid moiety. This structure allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets, making it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-6-5-15-11(17)7-10(12(15)18)14-9-4-2-1-3-8(9)13(19)20/h1-4,7,14,16H,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPZOSZXRAGINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=O)N(C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)
![6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)


![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/new.no-structure.jpg)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2475632.png)
![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate](/img/structure/B2475635.png)

![2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2475637.png)

![1-(3-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2475640.png)
![3-(3-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2475641.png)
